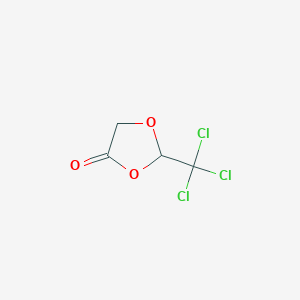

2-(Trichloromethyl)-1,3-dioxolan-4-one

Description

Properties

CAS No. |

18836-91-4 |

|---|---|

Molecular Formula |

C4H3Cl3O3 |

Molecular Weight |

205.42 g/mol |

IUPAC Name |

2-(trichloromethyl)-1,3-dioxolan-4-one |

InChI |

InChI=1S/C4H3Cl3O3/c5-4(6,7)3-9-1-2(8)10-3/h3H,1H2 |

InChI Key |

YXGLVWCEBKTWEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(O1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1,3-dioxolan-4-one typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method includes the use of trichloromethyl ketone and ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dioxolanone ring .

Industrial Production Methods

Industrial production of 2-(Trichloromethyl)-1,3-dioxolan-4-one may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trichloromethyl group while achieving efficient ring closure.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Methyl-substituted dioxolanones.

Substitution: Halogenated dioxolanones.

Scientific Research Applications

2-(Trichloromethyl)-1,3-dioxolan-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity or the alteration of cellular pathways .

Comparison with Similar Compounds

Pipoxolan Hydrochloride (5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one)

- Structure : Contains a diphenyl group at the 5,5-positions and a piperidinyl-ethyl chain at the 2-position.

- Properties :

- Therapeutic Use : Acts as an antispasmodic agent due to its interaction with smooth muscle receptors .

- Reactivity : The bulky diphenyl and piperidinyl groups reduce electrophilicity compared to 2-(trichloromethyl)-1,3-dioxolan-4-one, limiting its utility in synthesis but enhancing receptor selectivity.

- Molecular Weight : 351.44 g/mol (higher than the trichloromethyl analog due to aromatic substituents) .

4-(Chloromethyl)-1,3-dioxolan-2-one

- Structure : Chloromethyl (-CH₂Cl) substituent at the 4-position.

- Properties: Reactivity: The chloromethyl group enables nucleophilic substitution, useful in polymer crosslinking. However, it is less electrophilic than the trichloromethyl analog. Safety: Classified as hazardous under EC No. 1272/2008 due to skin/eye irritation risks . Spectroscopy: ¹H NMR shows distinct peaks at δ 3.74–5.01 ppm, reflecting the chloromethyl group’s influence .

4-Chloro-1,3-dioxolan-2-one

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane

- Structure: Chloroethyl and methyl substituents on a dioxolane ring (non-carbonate analog).

- Properties: Synthetic Utility: Primarily employed in alkylation reactions. The lack of a carbonyl group reduces its reactivity in acyl transfer compared to dioxolanones .

Comparative Data Table

Key Research Findings

- Electrophilicity : The trichloromethyl group in 2-(Trichloromethyl)-1,3-dioxolan-4-one confers superior electrophilicity compared to chloromethyl or chloro analogs, enabling efficient acylations .

- Pharmacological vs. Synthetic Use : Pipoxolan’s bulky substituents make it pharmacologically active but synthetically inert, while 2-(Trichloromethyl)-1,3-dioxolan-4-one is preferred in reactive intermediates .

- Safety : Chlorine-rich derivatives (e.g., trichloromethyl) pose higher toxicity risks, necessitating stringent handling protocols compared to simpler analogs like 4-chloro-1,3-dioxolan-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.